molecular formula C7H9N3O B1394367 N'-Hydroxy-4-methylpyridine-3-carboximidamide CAS No. 1159319-18-2

N'-Hydroxy-4-methylpyridine-3-carboximidamide

Cat. No. B1394367
Key on ui cas rn: 1159319-18-2
M. Wt: 151.17 g/mol
InChI Key: WPASYGFBUXMARY-UHFFFAOYSA-N
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Patent
US08119663B2

Procedure details

850 mg (7.20 mmol) of 4-methylpyridine-3-carbonitrile, 750 mg (10.79 mmol) of hydroxylammonium chloride and 1.2 ml (8.6 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 666 mg (61% of theory)
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]#[N:9].[Cl-].[OH:11][NH3+:12].C(N(CC)CC)C>>[OH:11][N:12]=[C:8]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[CH3:1])[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)C#N
Name
Quantity
750 mg
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ON=C(N)C=1C=NC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08119663B2

Procedure details

850 mg (7.20 mmol) of 4-methylpyridine-3-carbonitrile, 750 mg (10.79 mmol) of hydroxylammonium chloride and 1.2 ml (8.6 mmol) of triethylamine were reacted according to the General Method 5A. Yield: 666 mg (61% of theory)
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]#[N:9].[Cl-].[OH:11][NH3+:12].C(N(CC)CC)C>>[OH:11][N:12]=[C:8]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[CH3:1])[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)C#N
Name
Quantity
750 mg
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ON=C(N)C=1C=NC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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